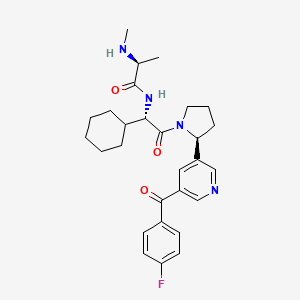

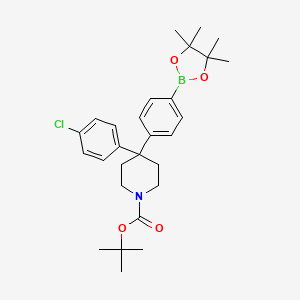

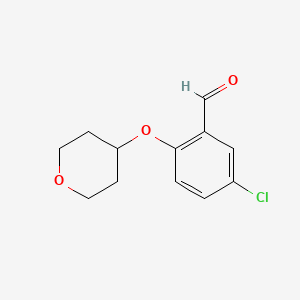

![molecular formula C11H12ClNOS B1457110 2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol CAS No. 954127-39-0](/img/structure/B1457110.png)

2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Improved Access to Functional Materials

Benzo[1,2-d;4,5-d']bis[1,3]dithioles are significant for creating functional materials like fluorescent dyes, conjugated polymers, and stable trityl radicals. The synthesis pathway involves tert-butyl aryl sulfides, typically demanding harsh conditions and yielding low. A novel, odorless method using S-tert-butyl isothiouronium bromide as a substitute for tert-butyl thiol has been developed, enhancing yields and environmental compliance. This advancement is crucial for accessing a variety of functional materials efficiently (Kopp, Schiemann, & Fleck, 2020).

Biological Activity and Applications

Antimicrobial Properties and Novel Compounds

A series of compounds including tert-butyl carbazate were synthesized, leading to the discovery of 5-tert-butoxy-4H-1,2,4-triazole-3-thiol and other derivatives. These compounds have been characterized for their antimicrobial activity. This research adds valuable insights into the synthesis and potential biological applications of tert-butyl-related compounds (Ghoneim & Mohamed, 2013).

Chemical Synthesis and Physical Properties

The study focused on synthesizing 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols and analyzing their physical and chemical properties. These compounds, being odorless, insoluble in water, and soluble in organic solvents, are interesting candidates for further study, including their potential biological activities (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Advanced Materials and Chemical Structures

Functionalized Oxazoles for Biomedical Use

A protocol for synthesizing 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids has been developed. These functionalized oxazoles exhibit biological activity, including anticancer properties, highlighting their potential in medicinal chemistry and material science (Cao et al., 2020).

Antimicrobial Quaternary Ammonium Salts

Novel quaternary ammonium salts (QAS) derivatives, including benzo[d]oxazole-2-thiol substituted ones, showed potent antimicrobial effects against common pathogens and low cytotoxicity against human cell lines. Their antimicrobial mechanism is hypothesized to involve the fixing of QAS on cell wall surfaces, leading to bacterial cytoplasm release. This opens avenues for designing antimicrobial agents in clinical and agricultural applications (Xie et al., 2017).

Orientations Futures

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research may focus on exploring the potential applications of 2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol in these areas.

Propriétés

IUPAC Name |

2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNOS/c1-11(2,3)10-13-7-5-4-6(12)9(15)8(7)14-10/h4-5,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWJSXGIQCRPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid](/img/structure/B1457028.png)

![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)

![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)